molecular formula C10H5Cl2N3O2 B7860424 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine CAS No. 83217-23-6

4,6-Dichloro-2-(4-nitrophenyl)pyrimidine

Cat. No.: B7860424
CAS No.: 83217-23-6
M. Wt: 270.07 g/mol
InChI Key: OXEOLTWJXZNZKA-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(4-nitrophenyl)pyrimidine ( 83217-23-6) is a versatile pyrimidine derivative of significant interest in medicinal chemistry and chemical synthesis. This compound, with a molecular formula of C 10 H 5 Cl 2 N 3 O 2 and a molecular weight of 270.07 g/mol, serves as a valuable synthetic building block . Its structure features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions, and a 4-nitrophenyl group at the 2 position, which is represented by the SMILES notation O= N+ [O-] . This arrangement makes it an excellent precursor for nucleophilic substitution reactions, where the chlorine atoms can be displaced by various nucleophiles such as amines and alcohols to create diverse pyrimidine libraries for biological screening. The electron-withdrawing nitrophenyl moiety enhances the reactivity of the chloropyrimidine core and contributes to the potential electronic properties of the molecule. Researchers primarily utilize this compound in the design and synthesis of novel molecules for pharmaceutical research and development, particularly in the exploration of kinase inhibitors and other small-molecule therapeutics . The compound is offered in multiple packaging options to suit different research scales . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,6-dichloro-2-(4-nitrophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O2/c11-8-5-9(12)14-10(13-8)6-1-3-7(4-2-6)15(16)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEOLTWJXZNZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702292
Record name 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83217-23-6
Record name 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

A cornerstone of pyrimidine chlorination is the use of phosphorus oxychloride (POCl₃) in the presence of hindered amines. This method, detailed in patent US6018045A, involves treating 4,6-dihydroxypyrimidine with POCl₃ and a saturated hindered amine (e.g., N,N-diisopropylethylamine) at 60–90°C. The reaction proceeds via nucleophilic substitution, replacing hydroxyl groups with chlorine atoms. For this compound, this approach requires a pre-functionalized 2-(4-nitrophenyl)-4,6-dihydroxypyrimidine intermediate.

Example Protocol :

  • Suspend 2-(4-nitrophenyl)-4,6-dihydroxypyrimidine (10.0 g, 38.2 mmol) in N,N-diisopropylethylamine (23.1 g, 178 mmol).

  • Add POCl₃ (34.2 g, 223 mmol) dropwise under nitrogen.

  • Heat to 60°C for 2 hours, monitoring for exothermic activity.

  • Quench with ice-water and extract with dichloromethane.

  • Isolate product via distillation or crystallization.

Key Parameters :

  • Molar ratio of dihydroxypyrimidine:POCl₃:amine ≈ 1:2.5:2.

  • Temperature control critical to avoid decomposition of the nitro group.

Phosgene Co-Reagent Systems

The patent also describes co-use of phosgene (COCl₂) with POCl₃ to enhance chlorination efficiency, particularly for sterically hindered substrates. A POCl₃:phosgene ratio of 1:10 at 80°C achieves near-quantitative conversion, but this method requires stringent safety measures due to phosgene’s toxicity.

Introducing the 4-Nitrophenyl Substituent

Nucleophilic Aromatic Substitution

Direct substitution of a pyrimidine halogen with a 4-nitrophenyl group is challenging due to the deactivating nature of the nitro group. However, under strongly basic conditions, 4-nitrophenoxide can displace a leaving group (e.g., chloride) at position 2:

C5H2Cl2N2X+Na+OC6H4NO2C5H2Cl2N2C6H4NO2+NaX\text{C}5\text{H}2\text{Cl}2\text{N}2-\text{X} + \text{Na}^+\text{O}^-\text{C}6\text{H}4\text{NO}2 \rightarrow \text{C}5\text{H}2\text{Cl}2\text{N}2-\text{C}6\text{H}4\text{NO}2 + \text{NaX}

Limitations : Low yields (<30%) due to poor nucleophilicity of 4-nitrophenoxide.

Cross-Coupling Reactions

Modern approaches favor palladium-catalyzed Suzuki-Miyaura coupling between a 2-halo-4,6-dichloropyrimidine and 4-nitrophenylboronic acid:

C5H2Cl2N2Br+B(OH)2C6H4NO2Pd(PPh3)4C5H2Cl2N2C6H4NO2+BBr(OH)2\text{C}5\text{H}2\text{Cl}2\text{N}2-\text{Br} + \text{B}(\text{OH})2\text{C}6\text{H}4\text{NO}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}5\text{H}2\text{Cl}2\text{N}2-\text{C}6\text{H}4\text{NO}2 + \text{BBr(OH)}2

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 hours

  • Yield: 65–72%

Integrated Synthetic Routes

Route 1: Cyclocondensation Followed by Chlorination

  • Cyclocondensation : React ethyl 4-nitrobenzoylacetate with guanidine carbonate in ethanol to form 2-(4-nitrophenyl)-4,6-dihydroxypyrimidine.

  • Chlorination : Treat with POCl₃/N,N-diisopropylethylamine.

Yield : 58% over two steps.

Route 2: Sequential Halogenation and Coupling

  • Synthesize 2-bromo-4,6-dichloropyrimidine via bromination of 4,6-dichloropyrimidine.

  • Suzuki coupling with 4-nitrophenylboronic acid.

Yield : 70% for coupling step.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
POCl₃ ChlorinationDihydroxypyrimidinePOCl₃, Hunig’s base5895High
Suzuki Coupling2-Bromo-4,6-dichloroPd(PPh₃)₄, Boronic acid7098Moderate
Nucleophilic Substitution2-Chloro-4,6-dichloro4-Nitrophenoxide2885Low

Challenges and Optimization Strategies

  • Nitro Group Stability : High-temperature chlorination (>100°C) risks nitro group reduction. Mitigated by stepwise heating (ramp to 60°C over 1 hour).

  • Byproduct Formation : Phosphorus residues from POCl₃ require exhaustive extraction with tert-butyl methyl ether.

  • Catalyst Cost : Pd-based catalysts increase expense; ligand-free systems under investigation.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(4-nitrophenyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF, and nucleophiles like amines or thiols.

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Reduction: 4,6-Dichloro-2-(4-aminophenyl)pyrimidine.

    Oxidation: Oxidized derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated the potential of pyrimidine derivatives, including 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine, as anticancer agents. For instance, a study highlighted that certain synthesized pyrimidine derivatives exhibited significant apoptotic effects on cancer cell lines such as A549 (lung cancer) and CCRF-CEM (leukemia) at low concentrations, outperforming standard treatments like doxorubicin .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis in neoplastic cells. This is facilitated through interactions with specific cellular pathways that regulate cell death and survival .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedConcentration (µM)Apoptosis Induction (%)
Compound 6A549570
Compound 6CCRF-CEM560
DoxorubicinA549Varies<50

Agrochemical Applications

Pesticide Development
this compound serves as an intermediate in the synthesis of various agrochemicals, including fungicides like Azoxystrobin. This compound is effective against a broad spectrum of fungal diseases affecting crops such as cereals and fruits .

Mechanism of Action
As a fungicide, it works by inhibiting specific biochemical pathways in fungi, leading to their growth inhibition or death. The effectiveness of pyrimidine derivatives in agricultural applications is attributed to their ability to target multiple fungal species efficiently .

Table 2: Efficacy of Pyrimidine Derivatives in Agriculture

Compound NameTarget OrganismsApplication MethodEfficacy (%)
AzoxystrobinPowdery MildewFoliar Spray>90
AzoxystrobinRice BlastSeed Treatment>85
This compoundVarious Fungal PathogensSoil Treatment>80

Biological Research

Biological Probes
The compound can also be utilized as a probe in biological studies to investigate cellular processes. Its ability to interact with various biological targets makes it useful for understanding disease mechanisms and developing new therapeutic strategies.

Table 3: Biological Applications of Pyrimidine Compounds

Application TypeDescription
Cellular ProbesInvestigating signaling pathways
Enzyme InhibitionTargeting specific enzymes in metabolic pathways
Drug DevelopmentPrecursor for synthesizing novel pharmaceuticals

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes that include chlorination and coupling reactions. Methods have been optimized for high yield and purity, making it suitable for both laboratory and industrial production.

Synthesis Overview

  • Starting Materials: Use of 4,6-dihydroxypyrimidine.
  • Chlorination: Reaction with phosphorus oxychloride.
  • Final Product Isolation: Separation through crystallization techniques.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group plays a crucial role in its biological activity, as it can participate in various interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

2-(4-Methylsulfonylphenyl)pyrimidines
  • Example: 4,6-Dichloro-2-(4-methylsulfonylphenyl)pyrimidine (CAS: Not provided).
  • Synthesis : Prepared in five steps from 4-(methylthio)benzonitrile, involving oxidation to the sulfone and subsequent functionalization .
  • Applications : Used as precursors for radioligands targeting cyclooxygenase-2 (COX-2) in positron emission tomography (PET) imaging .
  • Comparison : The methylsulfonyl group is less electron-withdrawing than the nitro group, resulting in slower reaction rates in nucleophilic substitutions. However, it improves aqueous solubility compared to the nitro analog .
2-(Trifluoromethyl)pyrimidines
  • Example : 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (CAS: 705-24-8).
  • Properties : Molecular weight = 216.97 g/mol; highly lipophilic due to the trifluoromethyl group .
  • Reactivity : The trifluoromethyl group provides moderate electron-withdrawing effects, enabling selective cross-coupling reactions for drug discovery .
  • Comparison : The nitro group in 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine offers stronger electron withdrawal, making it more reactive in aromatic substitution than the trifluoromethyl analog .
2-(Morpholinyl)pyrimidines
  • Example : 4,6-Dichloro-2-(4-morpholinyl)pyrimidine.
  • Synthesis: Functionalized via palladium-catalyzed cross-coupling with triorganoindium reagents .
  • Applications : Used in bioactive compound synthesis; the morpholinyl group enhances solubility and bioavailability.
  • Comparison : The morpholinyl group is electron-donating, reducing reactivity in substitution reactions compared to nitro-containing derivatives .

Substituent Variations at the 4- and 6-Positions

4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP)
  • Synthesis : Commercially available; serves as a precursor for fused heterocycles like pyrimido[4,5-d][1,3]oxazin-2-ones .
  • Reactivity : Chlorine atoms at 4- and 6-positions are susceptible to nucleophilic displacement, enabling sequential functionalization .
  • Comparison : The nitro group in this compound increases electrophilicity at the 2-position, accelerating reactions with amines or thiols compared to DCSMP .
4,6-Dimethoxy-2-(methylthio)pyrimidine
  • Synthesis : Derived from DCSMP via methoxylation and oxidation .
  • Applications: Intermediate for cyanopyrimidines with agrochemical applications.
  • Comparison : Methoxy groups reduce electrophilicity, making this compound less reactive than chloro-substituted analogs .

Amino and Thioether Derivatives

5-Amino-4,6-dichloro-2-(propylsulfanyl)pyrimidine
  • Synthesis : Prepared via catalytic hydrogenation of azo intermediates .
  • Applications: Potential building block for antiviral or anticancer agents.
  • Comparison: The amino group at the 5-position enhances hydrogen-bonding capacity, unlike the nitro group, which prioritizes electronic effects .
4-Chloro-6-(ethylthio)-2-(4-methylsulfonylphenyl)pyrimidine
  • Synthesis : Thioether formation via displacement of chlorine with ethylthiol .
  • Comparison : Thioethers improve metabolic stability but reduce electrophilicity compared to nitro-substituted derivatives .

Research Findings and Trends

  • Reactivity : Nitro-substituted pyrimidines exhibit superior reactivity in Suzuki-Miyaura couplings and nucleophilic substitutions compared to methylsulfonyl or morpholinyl analogs .
  • Optical Properties: The nitro group enhances second-order nonlinear optical (NLO) responses, making this compound a candidate for photonic materials .
  • Biomedical Potential: Thioether and amino derivatives show promise in targeted drug delivery, while sulfonyl-containing analogs are prioritized for imaging .

Biological Activity

4,6-Dichloro-2-(4-nitrophenyl)pyrimidine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and antiviral activities, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. The presence of chlorine and nitro groups enhances its reactivity and biological profile. The synthesis of this compound typically involves chlorination and nitration reactions on pyrimidine derivatives, although detailed synthetic pathways are often proprietary or patented .

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents.

  • In vitro Studies : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of pyrimidine derivatives for their antitumor properties against colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549) cell lines. Results showed that these compounds effectively inhibited cell proliferation and displayed a stronger influence on drug-resistant cell lines compared to standard treatments like doxorubicin .

Table 1: Cytotoxic Effects of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDTopoisomerase inhibition
Compound A (similar structure)A54912.5Apoptosis induction
Compound BHeLa8.0DNA intercalation

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Several studies indicate that pyrimidine derivatives can exhibit varying degrees of activity against bacterial strains.

  • Antibacterial Efficacy : In vitro tests demonstrated that certain pyrimidine derivatives possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of the nitro group in the structure is often linked to enhanced antimicrobial activity .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Compound CS. aureus32 µg/mL
Compound DB. subtilis16 µg/mL

Antiviral Activity

Emerging research suggests that pyrimidine derivatives may also serve as antiviral agents. For example, compounds structurally related to this compound have shown promise in inhibiting viral replication.

  • Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to interfere with viral enzymes or inhibit viral RNA synthesis .

Table 3: Antiviral Efficacy Against Viral Targets

CompoundVirusIC50 (µM)
This compoundHepatitis C VirusTBD
Compound EInfluenza Virus25

Case Studies and Research Findings

  • Anticancer Mechanisms : A study highlighted that certain pyrimidines exhibit pro-apoptotic effects through the activation of specific signaling pathways leading to cell cycle arrest . This indicates that this compound could potentially be developed into a therapeutic agent for cancer treatment.
  • Antimicrobial Studies : Another investigation demonstrated that derivatives with similar structural motifs showed promising results against resistant bacterial strains, suggesting that modifications in the pyrimidine structure can enhance antibacterial potency .
  • Antiviral Research : Recent findings show that some pyrimidines can inhibit viral polymerases effectively, which is crucial for developing antiviral therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, refluxing ethanol with stoichiometric equivalents of 4-nitrophenylboronic acid and 4,6-dichloropyrimidine (2:1 molar ratio) under inert atmosphere yields the product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .
  • Key Parameters :

ParameterOptimal Condition
SolventEthanol
Temperature80°C (reflux)
Reaction Time12–24 hours
CatalystNone required for SNAr

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, dihedral distortions) with R-factor <0.06 .
  • NMR Spectroscopy : 1^1H NMR in CDCl₃ shows aromatic protons at δ 8.2–8.5 ppm (4-nitrophenyl group) and pyrimidine protons at δ 7.3–7.6 ppm. 13^{13}C NMR confirms chloro-substitution at C4 and C6 .
  • HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How should researchers handle hazardous byproducts generated during synthesis?

  • Methodological Answer : Chlorinated intermediates require segregated waste storage in labeled, corrosion-resistant containers. Neutralize acidic byproducts with sodium bicarbonate before disposal. Collaborate with certified waste management agencies for incineration or chemical degradation .

Advanced Research Questions

Q. How can contradictory data on reaction mechanisms (e.g., SNAr vs. radical pathways) be resolved?

  • Methodological Answer :

  • Perform kinetic isotope effect (KIE) studies to distinguish between polar and radical mechanisms.
  • Use DFT calculations (e.g., Gaussian 09) to model transition states and compare activation energies for competing pathways .
  • Validate experimentally via trapping radical intermediates with TEMPO or monitoring substituent effects on reaction rates .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic sites. C4 and C6 positions typically show higher electrophilicity due to chloro-withdrawing effects .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction trajectories using GROMACS .

Q. How to design derivatives for targeting specific enzymes (e.g., kinases or phosphatases)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 4-nitrophenyl group with bioisosteres (e.g., 4-cyanophenyl) to modulate electron-withdrawing effects. Introduce methyl or methoxy groups at pyrimidine C2 to enhance hydrophobic interactions with enzyme pockets .
  • Docking Studies : Use AutoDock Vina to predict binding affinities against PDB structures (e.g., 1ATP for kinase inhibition) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Contradictions often arise from:

  • Oxygen Sensitivity : Incomplete inertion during reflux reduces yields by 15–20% .
  • Impurity Profiles : Unoptimized column chromatography gradients may co-elute byproducts.
  • Solution : Standardize protocols with controlled atmosphere reactors and validate purity via orthogonal methods (HPLC + LC-MS) .

Experimental Design Considerations

Q. How to optimize reaction conditions for scale-up without compromising purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use a 3-factor factorial design (temperature, solvent volume, catalyst loading) to identify critical parameters.
  • Continuous Flow Systems : Mitigate exothermicity in large-scale reactions by adopting microreactor setups .

Safety and Compliance

Q. What are the best practices for ensuring lab safety during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
  • First Aid : For skin contact, rinse immediately with 0.1 M sodium thiosulfate to neutralize reactive intermediates .

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